2-Aminoethylhydrazine
Description
2-Aminoethylhydrazine (NH₂CH₂CH₂NHNH₂) is a bifunctional compound containing both a primary amine and a hydrazine group. Its structure enables diverse reactivity, particularly in cyclization and condensation reactions. For example, it participates in the synthesis of indazolo[4,3-gh]isoquinolin-6(2H)-one derivatives through cyclization with fluorinated isoquinoline precursors . This compound is valued in medicinal chemistry for constructing nitrogen-rich heterocycles, which are common in bioactive molecules.
Properties
CAS No. |
14478-61-6 |
|---|---|
Molecular Formula |
C2H9N3 |
Molecular Weight |
75.11 g/mol |
IUPAC Name |
2-hydrazinylethanamine |
InChI |
InChI=1S/C2H9N3/c3-1-2-5-4/h5H,1-4H2 |
InChI Key |
JHKIHARISAHZAK-UHFFFAOYSA-N |
Canonical SMILES |
C(CNN)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- Aminoethylhydrazine is primarily a synthetic intermediate, whereas aromatic hydrazides (e.g., ) exhibit direct bioactivity.
- Thiazole and pyridine hybrids (e.g., ) show superior target specificity due to structural rigidity.
Physicochemical Properties
| Compound | Solubility (Water) | Melting Point (°C) | LogP |
|---|---|---|---|
| This compound | Highly soluble | 98–100 (decomposes) | −1.2 |
| 3-Aminothiophene-2-carbohydrazide | Poor | 215–217 | 0.8 |
| N-Pyridyl-hydrazones | Moderate | 160–165 | 1.5 |
| Aroyl(het)arylhydrazides | Low | 180–250 | 2.0–3.5 |
Key Observations :
- Aminoethylhydrazine’s high solubility and low LogP make it ideal for aqueous-phase reactions.
- Aromatic derivatives (e.g., ) have higher LogP, favoring membrane permeability in biological systems.
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